4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide
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Overview
Description
4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide is a complex organic compound that features a morpholine ring substituted with a benzyl group, a thiazole ring, and a pyridine moiety
Mechanism of Action
Target of Action
Compounds with a thiazole ring, like this one, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with multiple receptors, which could be helpful in developing new useful derivatives .
Biochemical Pathways
Thiazole derivatives have been found to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to have potent effects on human tumor cell lines .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the environment in which it is administered.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Morpholine Ring Formation: The morpholine ring is often constructed through the reaction of diethanolamine with a suitable halogenated compound.
Coupling Reactions: The benzyl group and the pyridine moiety are introduced through coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Amide Bond Formation: The final step involves the formation of the amide bond, typically achieved through the reaction of the carboxylic acid derivative with an amine in the presence of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group in the morpholine ring, potentially converting it to an alcohol.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (amines, thiols) are employed under various conditions, often in the presence of catalysts.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives of the morpholine ring.
Substitution: Various substituted thiazole and pyridine derivatives.
Scientific Research Applications
4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular processes, including its potential as an anticancer or antimicrobial agent.
Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions and enzyme mechanisms.
Industrial Applications:
Comparison with Similar Compounds
Similar Compounds
4-benzyl-5-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)morpholine-3-carboxamide: can be compared with other thiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a thiazole and a pyridine ring in the same molecule allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
IUPAC Name |
4-benzyl-5-oxo-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)morpholine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3S/c25-18-12-27-11-17(24(18)10-14-6-2-1-3-7-14)19(26)23-20-22-16(13-28-20)15-8-4-5-9-21-15/h1-9,13,17H,10-12H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOPLWJKYXRQBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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